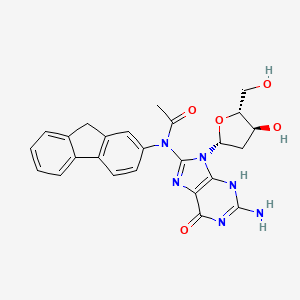

Acetylaminofluorene-dG

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetylaminofluorene-dG is a carcinogenic adduct which covalently binds DNA bases and promotes mutagenesis near the adduct site.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Acetylaminofluorene-dG

Mutagenesis and DNA Adduct Formation

Acetylaminofluorene-dG is known for its involvement in the formation of DNA adducts and its role in mutagenesis. The carcinogen 2-acetylaminofluorene is metabolically activated in cells and reacts with DNA to form various DNA adducts. Among these, 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N(2)-AAF) is particularly significant. This adduct is not the most abundant but persists in tissues and contributes to the mutational spectra observed in AAF-induced mutagenesis. Pol eta, a DNA polymerase, may play a role in this process, suggesting its contribution to mutagenesis through translesion synthesis (Yasui et al., 2004).

Structural Insights and DNA Replication

Acetylaminofluorene-dG, particularly its derivatives like N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF), has profound effects on DNA replication. Crystal structures of bacteriophage T7 DNA polymerase replication complexes with dG-AAF suggest that this adduct can block replication more strongly than its deacetylated counterpart. The structures also provide insights into why dG-AAF poses a stronger block to DNA synthesis, potentially explaining the mechanisms of frameshift mutagenesis during replication bypass of a dG-AAF adduct (Dutta et al., 2004).

Conformational Studies and DNA Adduct Interaction

Conformational studies of acetylaminofluorene-dG and its interaction with DNA suggest a preferential anti conformation for aminofluorene-modified guanosine and a syn conformation for acetylaminofluorene-modified guanosine. These conformations are believed to be stabilized by intramolecular hydrogen bonding, influencing the interaction of these adducts with DNA (Leng et al., 1980).

Insights into Frameshift Mutagenesis

Acetylaminofluorene-dG adducts like dG-AAF are known to induce frameshift mutations. The stability of bulged-out slipped mutagenic intermediates (SMIs) formed during translesion synthesis may be directly related to deletion mutations. Spectroscopic, thermodynamic, and molecular dynamics studies of AAF-modified DNA duplexes provide insights into the structural and conformational basis of various dG-AAF-induced SMIs and the induction of frameshift mutations (Sandineni et al., 2013).

Eigenschaften

CAS-Nummer |

37819-60-6 |

|---|---|

Produktname |

Acetylaminofluorene-dG |

Molekularformel |

C25H24N6O5 |

Molekulargewicht |

488.5 g/mol |

IUPAC-Name |

N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C25H24N6O5/c1-12(33)30(15-6-7-17-14(9-15)8-13-4-2-3-5-16(13)17)25-27-21-22(28-24(26)29-23(21)35)31(25)20-10-18(34)19(11-32)36-20/h2-7,9,18-20,32,34H,8,10-11H2,1H3,(H3,26,28,29,35)/t18-,19+,20+/m0/s1 |

InChI-Schlüssel |

QHNMSPBQWLPAMP-XUVXKRRUSA-N |

Isomerische SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)NC(=NC5=O)N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |

Kanonische SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)CO)O)NC(=NC5=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acetylaminofluorene-dG; dG-8-AAF; 8-AAF-dG; 8 AAF-dG; 8-AAF dG |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1664254.png)

![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)

![5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)

![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)

![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)